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Compound of Interest

2',3,3,4"-
Compound Name:
Tetramethylbutyrophenone

Cat. No.: B1325444

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 2',3,3,4'-
Tetramethylbutyrophenone. This guide summarizes the available information and provides
predicted data based on established chemical principles. All predicted values should be treated

as estimates until experimentally verified.

Core Compound Properties

2',3,3,4'-Tetramethylbutyrophenone is an aromatic ketone. Its structure suggests it is likely a
colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.
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Property Value Source
Molecular Formula C14H200

Molecular Weight 204.31 g/mol

CAS Number 898764-47-1

Predicted Boiling Point 291.1+9.0°C [1]
Predicted Density 0.930 + 0.06 g/cm3 [1]

1-(2,4-dimethylphenyl)-3,3-
dimethyl-1-butanone,

Synonyms [1]
UKRORGSYN-BB BBV-

5117719

Proposed Synthesis

The most probable synthetic route for 2',3,3,4'-Tetramethylbutyrophenone is the Friedel-
Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride (pivaloyl
chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AICI3).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

1,3-Dimethylbenzene (m-xylene)

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

Anhydrous aluminum chloride (AICIs)

Anhydrous dichloromethane (or another suitable inert solvent)

Hydrochloric acid (agueous solution)

Sodium bicarbonate (aqueous solution)

Brine (saturated aqueous sodium chloride solution)
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e Anhydrous magnesium sulfate or sodium sulfate

o Apparatus for reflux, extraction, and distillation

Procedure:

e To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane
under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add 3,3-
dimethylbutanoy! chloride dropwise.

 After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low
temperature.

e Once the addition of 1,3-dimethylbenzene is finished, allow the reaction mixture to warm to
room temperature and then heat to reflux for several hours to ensure the reaction goes to
completion.

» After cooling back to room temperature, the reaction mixture is carefully poured onto a
mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and
decompose the aluminum chloride complex.

e The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

e The combined organic layers are washed successively with water, aqueous sodium
bicarbonate solution, and brine.

e The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered,
and the solvent is removed under reduced pressure.

e The crude product is purified by vacuum distillation to yield 2',3,3,4'-
Tetramethylbutyrophenone.

Note on a Potential Side Reaction: It has been observed in some cases that the reaction of
pivaloyl chloride with benzene in the presence of AlCIs can lead to the formation of tert-
butylbenzene via decarbonylation of the acylium ion to the more stable tert-butyl carbocation.
While acylation is generally favored, this potential for an unusual Friedel-Crafts alkylation
should be considered.
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Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 2',3,3,4'-Tetramethylbutyrophenone.

Potential Biological Activity and Applications

While no specific biological activity has been reported for 2',3,3,4'-
Tetramethylbutyrophenone, the butyrophenone scaffold is a well-known pharmacophore
present in numerous centrally acting drugs, particularly antipsychotics.

General Biological Profile of Substituted Butyrophenones:

o Antipsychotic Activity: Many butyrophenone derivatives, such as haloperidol, act as
antagonists at dopamine D2 receptors. This is a key mechanism for their efficacy in treating
psychosis.

o Other CNS Effects: Depending on the substitution pattern, butyrophenones can also interact
with other neurotransmitter systems, including serotonin (5-HT), adrenergic, and cholinergic
receptors.
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The specific substitution pattern of 2',3,3,4'-Tetramethylbutyrophenone (methyl groups on the
phenyl ring and a tert-butyl group on the butyryl chain) will significantly influence its
pharmacological profile. The bulky tert-butyl group, in particular, may affect receptor binding
affinity and selectivity compared to other known butyrophenones. Further research is required
to determine if this compound exhibits any significant biological activity.

Analytical Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for 2',3,3,4'-
Tetramethylbutyrophenone has been identified. Researchers synthesizing this compound
would need to perform full spectral characterization to confirm its identity and purity.

Predicted Spectral Highlights:

'H NMR: Signals corresponding to the aromatic protons on the 2,4-dimethylphenyl ring, the
singlet for the two methyl groups on the phenyl ring, the singlet for the methylene protons
adjacent to the carbonyl group, and a large singlet for the nine equivalent protons of the tert-
butyl group.

e 13C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons
of the methyl and tert-butyl groups.

e IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=0) stretch,
typically in the range of 1670-1690 cm~1, and bands corresponding to C-H stretches and
aromatic C=C bonds.

o Mass Spectrometry: The molecular ion peak (M*) would be expected at m/z = 204.31.
Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Safety and Handling

Specific safety data for 2',3,3,4'-Tetramethylbutyrophenone is not available. Based on the
general properties of similar aromatic ketones, the following precautions should be taken:

e Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,
eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat.
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Toxicity: The toxicological properties have not been investigated. Assume the compound is
potentially harmful if ingested, inhaled, or absorbed through the skin.

This guide is intended to provide a starting point for researchers interested in 2',3,3,4'-
Tetramethylbutyrophenone. Due to the scarcity of published data, all synthetic and analytical
work should be conducted with caution and confirmed through rigorous experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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